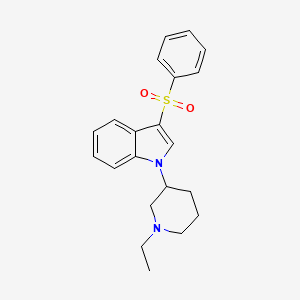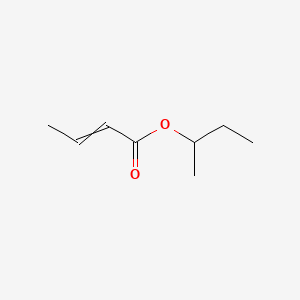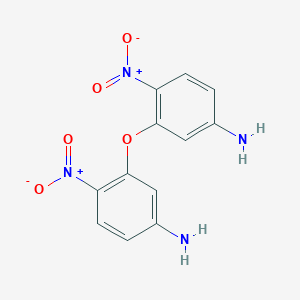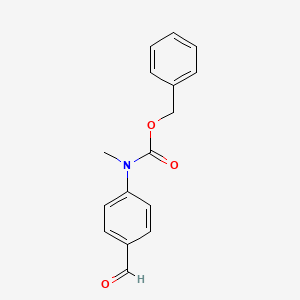
Acetic acid--10-(4-bromo-2-fluorophenoxy)decan-1-ol (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid–10-(4-bromo-2-fluorophenoxy)decan-1-ol (1/1) is a chemical compound with the molecular formula C18H28BrFO3 It is characterized by the presence of a bromo and fluoro-substituted phenoxy group attached to a decanol chain, which is further linked to an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–10-(4-bromo-2-fluorophenoxy)decan-1-ol typically involves multiple steps, starting with the preparation of the phenoxy intermediate. The phenoxy intermediate is synthesized by reacting 4-bromo-2-fluorophenol with an appropriate alkylating agent under basic conditions. This intermediate is then subjected to a nucleophilic substitution reaction with 10-bromodecan-1-ol to form the desired phenoxydecanol compound. Finally, the phenoxydecanol is esterified with acetic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of acetic acid–10-(4-bromo-2-fluorophenoxy)decan-1-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Common industrial techniques include continuous flow reactors and automated synthesis systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid–10-(4-bromo-2-fluorophenoxy)decan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the decanol chain can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromo and fluoro substituents on the phenoxy group can be reduced under specific conditions.
Substitution: The bromo substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dehalogenated phenoxy compounds.
Substitution: Formation of azido or thiol-substituted phenoxy compounds.
Wissenschaftliche Forschungsanwendungen
Acetic acid–10-(4-bromo-2-fluorophenoxy)decan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of acetic acid–10-(4-bromo-2-fluorophenoxy)decan-1-ol involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, modulating their activity. The bromo and fluoro substituents may enhance the compound’s binding affinity and specificity. The decanol chain and acetic acid moiety contribute to the compound’s overall physicochemical properties, influencing its solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetic acid–10-(4-chloro-2-fluorophenoxy)decan-1-ol
- Acetic acid–10-(4-bromo-2-chlorophenoxy)decan-1-ol
- Acetic acid–10-(4-bromo-2-methylphenoxy)decan-1-ol
Uniqueness
Acetic acid–10-(4-bromo-2-fluorophenoxy)decan-1-ol is unique due to the presence of both bromo and fluoro substituents on the phenoxy group. This combination of substituents can significantly influence the compound’s reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
820241-90-5 |
|---|---|
Molekularformel |
C18H28BrFO4 |
Molekulargewicht |
407.3 g/mol |
IUPAC-Name |
acetic acid;10-(4-bromo-2-fluorophenoxy)decan-1-ol |
InChI |
InChI=1S/C16H24BrFO2.C2H4O2/c17-14-9-10-16(15(18)13-14)20-12-8-6-4-2-1-3-5-7-11-19;1-2(3)4/h9-10,13,19H,1-8,11-12H2;1H3,(H,3,4) |
InChI-Schlüssel |
QYYKUGWJOGVNGY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C1=CC(=C(C=C1Br)F)OCCCCCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2R)-4-ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid](/img/structure/B12517748.png)

![(1R,2S,3R,4R,6S)-3-aminotricyclo[2.2.1.02,6]heptane-1,3-dicarboxylic acid](/img/structure/B12517774.png)

![N-(2-Chloroethyl)-N'-[3-(7-hydroxyheptyl)phenyl]urea](/img/structure/B12517787.png)
![(4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]oxy}phenyl)acetic acid](/img/structure/B12517790.png)

![4-[(Naphthalen-2-yl)methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B12517803.png)




